![molecular formula C14H16N6O3 B2940388 3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-58-3](/img/structure/B2940388.png)
3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-Oxoimidazolidine-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazine derivative and is also known as KPT-335. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Synthesis and Reactivity Studies
Research into compounds with structural similarities, such as those involving pyrazine derivatives and carbonitrile functionalities, has been focused on synthesizing new organic molecules. These studies explore the reactivity of these compounds with different reagents, leading to the formation of novel heterocyclic compounds. For instance, studies have shown how enaminonitriles can react with various reagents to yield pyrazole, pyridine, and pyrimidine derivatives, which are of interest due to their potential biological activities (Abdallah, 2007; Khalil et al., 2017; Fadda et al., 2012).
Biological Activity and Potential Therapeutic Applications
Several studies have synthesized new heterocyclic compounds based on modifications of pyrazine and carbonitrile to investigate their biological activities. These activities include antimicrobial, anticancer, and potential anti-inflammatory effects. The creation of these compounds and subsequent testing against various cell lines or microbial strains provide essential data for the development of new therapeutics (Elewa et al., 2021; Salem & Errayes, 2016).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
properties
IUPAC Name |
3-[1-(2-oxoimidazolidine-1-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c15-8-11-12(17-4-3-16-11)23-10-2-1-6-19(9-10)14(22)20-7-5-18-13(20)21/h3-4,10H,1-2,5-7,9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOQHJZKQHQLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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